molecular formula C8H9ClN4O B11889112 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11889112
M. Wt: 212.63 g/mol
InChI Key: PEFKACKXDIWDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a chloro substituent and an isopropyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the pyrazolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, continuous manufacturing processes are often employed to ensure consistency and efficiency. These processes may involve the use of flow reactors and automated systems to control reaction parameters precisely . The scalability of these methods allows for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions or in the presence of catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives, while oxidation can produce oxo derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and isopropyl groups enhances its potential as a versatile intermediate in chemical synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H9ClN4O/c1-4(2)13-6-5(3-10-13)7(14)12-8(9)11-6/h3-4H,1-2H3,(H,11,12,14)

InChI Key

PEFKACKXDIWDIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=O)NC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.